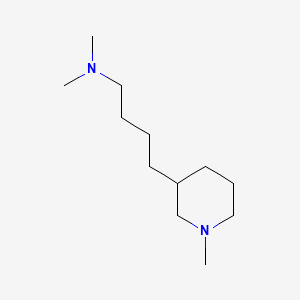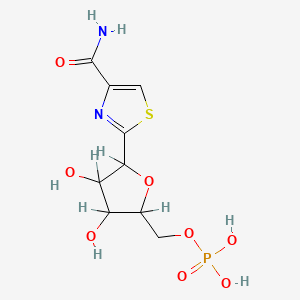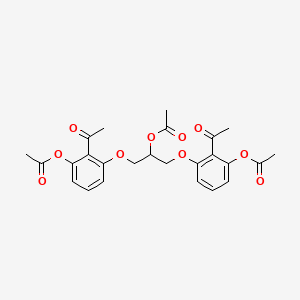
4,4'-Hydrazine-1,2-diyldibenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Hydrazine-1,2-diyldibenzenesulfonic acid is an organic compound characterized by the presence of hydrazine and sulfonic acid functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Hydrazine-1,2-diyldibenzenesulfonic acid typically involves the reaction of hydrazine with a sulfonated benzene derivative. One common method is the reaction of 4,4’-dihydroxybenzene with hydrazine hydrate in the presence of a sulfonating agent such as sulfuric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 4,4’-Hydrazine-1,2-diyldibenzenesulfonic acid may involve large-scale batch or continuous processes. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Hydrazine-1,2-diyldibenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
4,4’-Hydrazine-1,2-diyldibenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-Hydrazine-1,2-diyldibenzenesulfonic acid involves its interaction with molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Hydrazine-1,2-diylidenebis(methanylylidene)dibenzoic acid: This compound has similar structural features but differs in its functional groups and reactivity.
4,4’-Hydrazine-1,2-diylidene-bis(3-hydroxybenzoic acid): Another related compound with distinct chemical properties and applications.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
6337-85-5 |
|---|---|
Fórmula molecular |
C12H12N2O6S2 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
4-[2-(4-sulfophenyl)hydrazinyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H12N2O6S2/c15-21(16,17)11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)22(18,19)20/h1-8,13-14H,(H,15,16,17)(H,18,19,20) |
Clave InChI |
CLGOJWOVTIGLHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NNC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12786220.png)







